Phosphorothioic dichloride iodide

Description

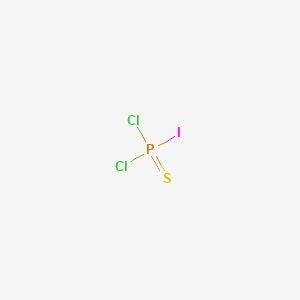

Phosphorothioic dichloride iodide (CAS RN 63972-02-1), also known as thiophosphoryl dichloride iodide, is an organophosphorus compound with the molecular formula Cl₂IPS and a molecular weight of 228.36 g/mol. It features a phosphorus atom bonded to two chlorine atoms, one iodine atom, and a sulfur atom (P–S bond). This compound is structurally distinct due to the combination of halogens (Cl and I) and a thio group, which influence its reactivity and applications in chemical synthesis .

Properties

CAS No. |

63972-02-1 |

|---|---|

Molecular Formula |

Cl2IPS |

Molecular Weight |

260.85 g/mol |

IUPAC Name |

dichloro-iodo-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/Cl2IPS/c1-4(2,3)5 |

InChI Key |

OYIIQNCBYTWKLR-UHFFFAOYSA-N |

Canonical SMILES |

P(=S)(Cl)(Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorothioic dichloride iodide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with sulfur and iodine in a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of thiophosphoryl chloride with iodine in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using high-purity reagents and advanced equipment to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions: Phosphorothioic dichloride iodide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The chlorine and iodine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.

Major Products Formed:

Oxidation: Products may include phosphorothioic acid derivatives.

Reduction: Products may include phosphorothioic hydrides.

Substitution: Products may include mixed halide compounds.

Scientific Research Applications

Phosphorothioic dichloride iodide has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphorothioic dichloride iodide involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Methylphosphonothioic Dichloride (CAS 676-98-2)

- Molecular Formula : CH₃Cl₂PS

- Molecular Weight : 148.98 g/mol

- Structure : A methyl group (-CH₃) is attached to phosphorus, with two chlorine atoms and a sulfur atom.

- Reactivity: The methyl group reduces electrophilicity compared to the iodide analog, making it less reactive toward nucleophiles. It is a known precursor in chemical weapon synthesis due to its stability and ease of functionalization .

- Applications : Intermediate in agrochemicals and flame retardants.

Isopropylphosphonothioic Dichloride (CAS 1498-60-8)

- Molecular Formula : C₃H₇Cl₂PS

- Molecular Weight : 193.00 g/mol

- Structure : An isopropyl group (-C₃H₇) replaces the methyl group, increasing steric hindrance.

- Reactivity : Bulkier substituents slow down hydrolysis and substitution reactions compared to methyl or iodide derivatives. This steric effect enhances thermal stability .

- Applications: Used in organophosphorus ligand synthesis for catalysis.

Dimethylphosphinothioic Chloride (CAS 993-12-4)

- Molecular Formula : C₂H₆ClPS

- Molecular Weight : 140.56 g/mol

- Structure : Two methyl groups and one chlorine atom bound to phosphorus, with a sulfur atom.

- Reactivity : The absence of a second halogen reduces its electrophilicity. It undergoes thioesterification reactions efficiently .

- Applications : Key intermediate in pharmaceuticals and pesticides.

Propylphosphonothioic Dichloride (CAS 2524-16-5)

- Molecular Formula : C₃H₇Cl₂PS

- Molecular Weight : 193.00 g/mol

- Structure : A propyl group (-C₃H₇) introduces moderate steric effects.

- Reactivity: Intermediate between methyl and isopropyl derivatives. The longer alkyl chain improves solubility in nonpolar solvents .

- Applications : Specialty chemical synthesis, including polymer additives.

Comparative Analysis Table

Key Research Findings

- Reactivity Trends : The iodide in this compound enhances its electrophilicity, making it more reactive in halogen-exchange reactions compared to chloride-only analogs . Methyl and isopropyl derivatives exhibit reduced reactivity due to electron-donating alkyl groups .

- Synthetic Utility : Iodide-containing compounds are valuable in forming carbon-iodine bonds, critical in radiopharmaceuticals and organic electronics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.